Cas no 97845-60-8 (9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine)

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine is a modified purine derivative with potential applications in pharmaceutical and biochemical research. The compound features acetoxy-protected hydroxyl groups, enhancing its stability and solubility for synthetic manipulation. The 2-amino-6-chloropurine core provides a versatile scaffold for nucleoside analog development, particularly in antiviral or anticancer drug design. The acetoxymethyl butyl linker offers controlled release properties, making it useful for prodrug formulations. Its structural features allow for selective functionalization, enabling targeted modifications in medicinal chemistry applications. The compound's purity and well-defined reactivity profile make it a valuable intermediate for specialized synthetic pathways. Careful handling is recommended due to its reactive functional groups.
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine structure
97845-60-8 structure
Product name:9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine
CAS No:97845-60-8
MF:C14H18ClN5O4
MW:355.776821613312
MDL:MFCD08458206
CID:61917
PubChem ID:10155164

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate
    • 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]diacetate(ester)(9Cl)
    • intermediate of Famciclover
    • 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
    • 9-(4-ACETOXY-3-ACETOXYMETHYLBUTYL)-2-AMINO-6-CHLOROPURINE
    • 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine
    • [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate
    • 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)-ethyl)propane-1,3-diyl diacetate
    • 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, diacetate (ester) (9CI)
    • 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chl
    • 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, 1,3-diacetate
    • 1,1′-[2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediyl] diacetate (ACI)
    • 1,3-Propanediol, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, diacetate (ester) (9CI)
    • 2-Amino-6-chloro-9-(4-acetoxy-3-acetoxymethylbutyl)purine
    • 6-Chloro Famciclovir Impurity
    • 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl Diacetate
    • CS-0155003
    • 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyldiacetate
    • NS00077599
    • DTXSID60436245
    • 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloro purine
    • 1,3-PROPANEDIOL, 2-(2-(2-AMINO-6-CHLORO-9H-PURIN-9-YL)ETHYL)-, 1,3-DIACETATE
    • Acetic acid 2-acetoxymethyl-4-(2-amino-6-chloro-purin-9-yl)-butyl ester
    • EC 619-293-7
    • 9-(4-acetoxy-3-acetoxymethyl-but-1-yl)-2-amino-6-chloropurine
    • AKOS015892535
    • 6-Chloro famciclovir
    • 1,3-Propanediol, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, 1,3-diacetate ; 1,3-Propanediol, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, diacetate (ester) (9CI); 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine; 6-Chloro Famciclovir; 6-Chlorofamciclovir
    • SCHEMBL3155583
    • [2-(acetoxymethyl)-4-(2-amino-6-chloro-purin-9-yl)butyl] acetate
    • 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]diacetate(ester)(9Cl
    • 1,1'-(2-(2-(2-AMINO-6-CHLORO-9H-PURIN-9-YL)ETHYL)-1,3-PROPANEDIYL) DIACETATE
    • KXPSHSVVYGZKAV-UHFFFAOYSA-N
    • DB-057687
    • 2-[(acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)butyl acetate
    • 6-CHLORO FAMCICLOVIR [USP IMPURITY]
    • 9-(4-acetoxy-3-acetoxymethylbut-l-yl)-2-amino-6-chloropurine
    • BS-42437
    • 97845-60-8
    • 9-(4-ACETOXY-3-(ACETOXYMETHYL)BUTYL)-2-AMINO-6-CHLOROPURINE
    • BCP11984
    • C14H18ClN5O4
    • AC-9090
    • V9DM57H0B7
    • (2-(ACETYLOXYMETHYL)-4-(2-AMINO-6-CHLOROPURIN-9-YL)BUTYL) ACETATE
    • SY317260
    • MFCD08458206
    • UNII-V9DM57H0B7
    • 9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine
    • MDL: MFCD08458206
    • Inchi: 1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)
    • InChI Key: KXPSHSVVYGZKAV-UHFFFAOYSA-N
    • SMILES: O=C(C)OCC(CCN1C2C(=C(N=C(N)N=2)Cl)N=C1)COC(C)=O

Computed Properties

  • Exact Mass: 355.10500
  • Monoisotopic Mass: 355.1047318g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 9
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Surface Charge: 0
  • Topological Polar Surface Area: 122Ų
  • Tautomer Count: 3

Experimental Properties

  • Color/Form: White crystalline powder
  • Density: 1.496
  • Boiling Point: 574.979ºC at 760 mmHg
  • Flash Point: 574.979ºC at 760 mmHg
  • Refractive Index: 1.64
  • PSA: 122.22000
  • LogP: 1.77560

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Security Information

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD15508-10g
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate
97845-60-8 95%
10g
¥210.0 2024-04-17
ChemScence
CS-0155003-10g
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate
97845-60-8
10g
$68.0 2022-04-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD15508-100g
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate
97845-60-8 95%
100g
¥1384.0 2024-04-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VU596-5g
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine
97845-60-8 95+%
5g
398.0CNY 2021-07-14
ChemScence
CS-0155003-5g
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate
97845-60-8
5g
$41.0 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VU596-1g
9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine
97845-60-8 95+%
1g
144.0CNY 2021-07-14
Ambeed
A622851-100g
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate
97845-60-8 95%
100g
$183.0 2025-02-21
eNovation Chemicals LLC
D660664-10g
9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine
97845-60-8 95%
10g
$200 2024-06-05
TRC
A164140-1g
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine
97845-60-8
1g
$ 219.00 2023-09-09
Aaron
AR00H834-25g
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate
97845-60-8 98%
25g
$56.00 2025-01-24

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Dichloromethane
1.2 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
1.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  20 min, 20 °C
1.2 Reagents: Methanol ;  20 °C; 2 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.8
1.4 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: 1,2-Dichloroethane ;  20 min, rt
1.5 reflux; 2 h, reflux; reflux → 20 °C; < 20 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ;  pH 6.8
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  20 °C; 20 h, 20 - 22 °C; 90 min, 20 - 22 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 - 22 °C; pH 6 - 7, 20 - 22 °C
1.3 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  20 - 30 min, reflux; 90 min, reflux; reflux → 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Preparation of antiviral purine derivativesImproved synthesis of penciclovirMethod for manufacturing of antiviral agents derived from purine compounds
Deng, Yan; et al, World Intellectual Property Organization, 2009, 26(9), 737-739

Production Method 2

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
Reference
Regioselective alkylation of guanines using 2-acetoxytetrahydrofurans
Geen, G. R.; et al, Tetrahedron Letters, 2001, 42(9), 1781-1784

Production Method 3

Reaction Conditions
1.1 Catalysts: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  reflux; 1 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6.5, rt
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  25 - 35 °C; 35 °C → 45 °C; 3 h, 45 °C
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, heated; pH 7, rt
Reference
Synthesis of FamciclovirImproved process for preparation of penciclovir and intermediates thereofSynthesis and structural elucidation of Famciclovir
Chen, Wen-hun Rani, B. Sudha; et al, Huaxue Shiji, 2006, 28(3), 185-186

Production Method 4

Reaction Conditions
1.1 Reagents: Tetrabutylammonium chloride Solvents: Acetonitrile ;  rt → 0 °C
1.2 Reagents: Triethylamine ,  Phosphorus oxychloride ;  1 h, 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  0.5 h, rt
1.5 Solvents: Methanol ;  25 h, 15 °C; pH 1
1.6 Reagents: Sodium bicarbonate Solvents: Water ;  pH 1 → pH 7.0; 1.5 h, 0 °C
Reference
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  20 °C
1.2 Reagents: Methanol ;  2 h, 20 - 22 °C; 1.5 h, 20 - 22 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.7 - 7, 20 - 22 °C
1.4 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  20 - 30 min, reflux; 1.5 h, reflux; reflux → 20 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 6.4 - 6.5
Reference
An improved and commercially viable process for the preparation of famciclovir
, India, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
Reference
The effect of the C-6 substituent on the regioselectivity of N-alkylation of 2-aminopurinesSynthesis of penciclovir
Geen, Graham R.; et al Chen, Meiling; et al, Tetrahedron, 1990, 46(19), 6903-14

Production Method 7

Reaction Conditions
1.1 Reagents: Tetrabutylammonium chloride Solvents: Acetonitrile ;  rt → 0 °C
1.2 Reagents: N,N-Dimethylaniline ,  Phosphorus oxychloride ;  1 h, 70 °C
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  rt
1.4 Solvents: Methanol ,  Water ;  1.5 h, -5 °C
1.1 Reagents: Benzyltriethylammonium chloride ,  N,N-Dimethylaniline ,  Phosphorus oxychloride Solvents: Acetonitrile ;  0 °C; 1.5 h, 70 °C
1.2 Solvents: Methanol ,  Water ;  1.5 h, 0 °C
Reference
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineVirtual Screening of Acyclovir Derivatives as Potential Antiviral Agents: Design, Synthesis, and Biological Evaluation of New Acyclic Nucleoside ProTides
Torii, Takayoshi; et al Derudas, Marco ; et al, Tetrahedron, 2006, 62(24), 5709-5716

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Raw materials

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Preparation Products

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Related Literature

Additional information on 9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine (CAS No. 97845-60-8): A Comprehensive Overview

The compound 9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine, identified by the CAS registry number 97845-60-8, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the purine derivatives family, which has been extensively studied due to their diverse biological activities and applications in drug development.

The molecular structure of 9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine is characterized by a purine ring system with specific substituents. The presence of an acetoxy group at position 4, an acetoxymethyl group at position 3, and a chlorine atom at position 6 introduces unique chemical properties. These substituents not only influence the compound's solubility and stability but also play a crucial role in its biological interactions.

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of antiviral and anticancer agents. The acetoxy groups are known to enhance bioavailability, making this compound a promising candidate for drug delivery systems.

In terms of synthesis, 9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine can be synthesized through a multi-step process involving nucleophilic substitutions and acetylation reactions. The optimization of these steps has been a focus of recent research, aiming to improve yield and purity while reducing production costs.

The pharmacological evaluation of this compound has revealed interesting findings. Preclinical studies suggest that it exhibits moderate antiproliferative activity against certain cancer cell lines, potentially due to its ability to inhibit key enzymes involved in cell cycle regulation. Additionally, its anti-inflammatory properties have been explored in vitro, indicating its potential application in treating inflammatory diseases.

From an environmental perspective, the biodegradability and toxicity profiles of CAS No. 97845-60-8 are critical considerations for its industrial application. Recent eco-toxicological assessments have demonstrated that this compound exhibits low toxicity towards aquatic organisms under controlled conditions, which is favorable for its use in pharmaceutical formulations.

In conclusion, 9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine (CAS No. 97845-60) stands out as a versatile molecule with promising applications in drug discovery and development. Its unique chemical structure, combined with recent advancements in synthesis and pharmacology, positions it as a valuable asset in the arsenal of modern medicinal chemistry.

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(CAS:97845-60-8)9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine
A845755
Purity:99%
Quantity:100g
Price ($):165.0